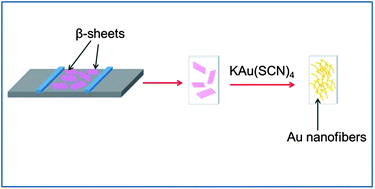Transparent, conductive, and SERS-active Au nanofiber films assembled on an amphiphilic peptide template†
Nanoscale Pub Date: 2013-08-27 DOI: 10.1039/C3NR03348A
Abstract
The use of biological materials as templates for functional molecular assemblies is an active research field at the interface between chemistry, biology, and materials science. We demonstrate the formation of gold nanofiber films on β-sheet peptide domains assembled at the air/water interface. The gold deposition scheme employed a recently discovered chemical process involving spontaneous crystallization and reduction of water-soluble Au(SCN)41− upon anchoring to surface-displayed amine moieties. Here we show that an interlinked network of crystalline Au nanofibers is readily formed upon incubation of the Au(III) thiocyanate complex with the peptide monolayers. Intriguingly, the resultant films were optically transparent, enabled electrical conductivity, and displayed pronounced surface enhanced Raman spectroscopy (SERS) activity, making the approach a promising avenue for construction of nano-structured films exhibiting practical applications.


Recommended Literature
- [1] Size dependence of gold clusters with precise numbers of atoms in aerobic oxidation of d-glucose†
- [2] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [3] Structural and chemical interplay between nano-active and encapsulation materials in a core–shell SnO2@MXene lithium ion anode system†
- [4] Solvent-free catalytic synthesis and optical properties of super-hard phase ultrafine carbon nitride nanowires with abundant surface active sites
- [5] Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo†
- [6] The electrostatic capacity of aluminium and tantalum anode films
- [7] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [8] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [9] Real-time in vivo uric acid biosensor system for biophysical monitoring of birds
- [10] Segmental dynamics, morphology and thermomechanical properties of electrospun poly(ε-caprolactone) nanofibers in the presence of an interacting filler†

Journal Name:Nanoscale
Research Products
-
CAS no.: 101713-87-5
-
CAS no.: 14419-78-4









